molecular formula C17H22ClFN2O2 B6270086 [2-(4-fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride CAS No. 2418643-61-3

[2-(4-fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride

Cat. No.: B6270086
CAS No.: 2418643-61-3
M. Wt: 340.8
InChI Key:
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Description

[2-(4-fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride is a useful research compound. Its molecular formula is C17H22ClFN2O2 and its molecular weight is 340.8. The purity is usually 85.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)ethylamine hydrochloride involves multiple steps, often starting with the preparation of the oxazoline ring, followed by the attachment of the 4-fluorophenylethyl group. The reaction typically occurs under controlled conditions, using solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods often employ continuous flow chemistry to enhance efficiency and scalability. This approach reduces reaction times and improves yield by optimizing temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: Transformation of the oxazoline ring into oxazoles or other heterocycles using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction of the fluorophenyl group to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions on the oxazoline ring or the fluorophenyl group, facilitated by reagents like sodium azide.

Common Reagents and Conditions

Common reagents used include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium, copper.

Major Products

Major products formed from these reactions vary depending on the conditions but can include oxazole derivatives, reduced fluorophenyl compounds, and substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a range of derivatizations and modifications.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as acting on specific receptors or enzymes.

Industry

Industrially, it is used in the development of new materials with unique properties. Its structural features make it suitable for inclusion in polymers and other advanced materials.

Mechanism of Action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its binding affinity and selectivity are dictated by its structural features.

Pathways Involved

The pathways involved include enzyme inhibition, receptor activation, or signal transduction modulation. The compound's activity can lead to various biochemical responses, influencing cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Compared to these similar compounds, 2-(4-fluorophenyl)ethylamine hydrochloride is unique due to its fluorine substitution. This difference can significantly alter its reactivity, biological activity, and physical properties, potentially making it more effective or selective in certain applications.

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Properties

CAS No.

2418643-61-3

Molecular Formula

C17H22ClFN2O2

Molecular Weight

340.8

Purity

85

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.